2-(2,4-Dichlorophenoxy)-N'-(4-methylcyclohexylidene)acetohydrazide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenoxy and methylcyclohexylidene groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-methylcyclohexanone under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A related compound with similar structural features but different chemical properties and applications.
Methyl (±)-2-(2,4-dichlorophenoxy)propionate: Another similar compound with distinct chemical and biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-(4-methylcyclohexylidene)acetohydrazide is unique due to its specific combination of dichlorophenoxy and methylcyclohexylidene groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its diverse scientific research applications further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C15H18Cl2N2O2 |
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Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-methylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-10-2-5-12(6-3-10)18-19-15(20)9-21-14-7-4-11(16)8-13(14)17/h4,7-8,10H,2-3,5-6,9H2,1H3,(H,19,20) |
InChI Key |
ALEFDMBZPGFOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1 |
Origin of Product |
United States |
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